molecular formula C9H10ClF2N B13534701 2-(4-Chloro-2-methylphenyl)-2,2-difluoroethan-1-amine

2-(4-Chloro-2-methylphenyl)-2,2-difluoroethan-1-amine

Katalognummer: B13534701
Molekulargewicht: 205.63 g/mol
InChI-Schlüssel: YKAYMQNLQBCXKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-2-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a difluoroethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-2-methylphenol with difluoroethane under specific conditions to introduce the difluoroethanamine group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-methylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions may produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-2-methylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-2-methylphenol: Shares the chloro-substituted phenyl ring but lacks the difluoroethanamine group.

    4-Chloro-3-methylphenol: Similar structure with a different position of the methyl group.

    4-Fluoro-2-methylphenol: Contains a fluorine atom instead of chlorine.

Uniqueness

2-(4-Chloro-2-methylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both chloro and difluoro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C9H10ClF2N

Molekulargewicht

205.63 g/mol

IUPAC-Name

2-(4-chloro-2-methylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C9H10ClF2N/c1-6-4-7(10)2-3-8(6)9(11,12)5-13/h2-4H,5,13H2,1H3

InChI-Schlüssel

YKAYMQNLQBCXKT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)C(CN)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.